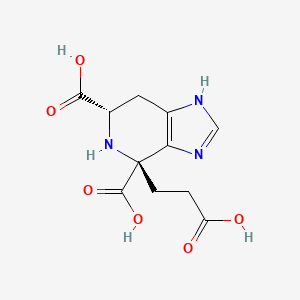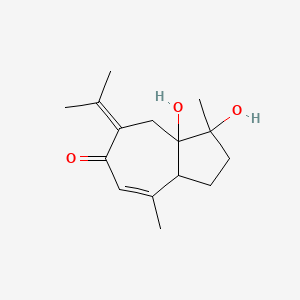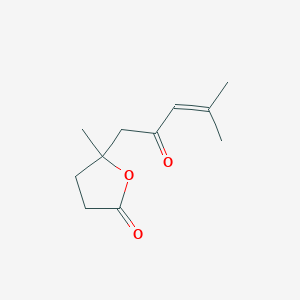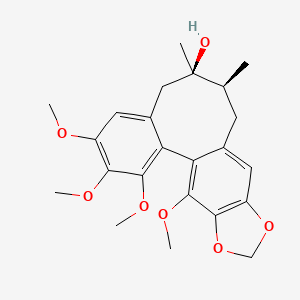
L,L-dityrosine
概要
説明
L,L-ジチロシン: は、チロシンというアミノ酸の二量体です。チロシンはタンパク質合成に用いられるアミノ酸ですが、L,L-ジチロシンはタンパク質合成には用いられません。 CYP56A1やミエロペルオキシダーゼなどの様々な酵素によって触媒されるタンパク質鎖中のチロシン残基の酸化によって生成されます 。 この化合物は、ホウ酸と複合体を形成できるユニークな構造モチーフで知られています .
合成方法
合成経路と反応条件: L,L-ジチロシンは、酵素触媒によるチロシンの酸化によって合成することができます。 このプロセスには、ホウ酸-ホウ酸ナトリウム緩衝液中のDEAE-セルロースクロマトグラフィー、続いてBioGel P-2での2次元pH依存性クロマトグラフィーを含む3段階のクロマトグラフィー手順が用いられます 。 この方法では、高速原子衝撃質量分析法と逆相高速液体クロマトグラフィー(HPLC)によって確認された高純度の生成物が得られます .
工業的製造方法: L,L-ジチロシンの工業的製造では、同様のクロマトグラフィー技術がより大規模に用いられます。 固定化フェニルボロン酸によるアフィニティークロマトグラフィーも、L,L-ジチロシンの分離と精製に使用されます .
準備方法
Synthetic Routes and Reaction Conditions: L,L-Dityrosine can be synthesized through the enzyme-catalyzed oxidation of tyrosine. The process involves a three-step chromatographic procedure that includes DEAE-cellulose chromatography in a boric acid-sodium borate buffer, followed by two-dimensional pH-dependent chromatography on BioGel P-2 . This method yields a high purity product, verified by fast atom bombardment mass spectrometry and reverse-phase high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound involves similar chromatographic techniques but on a larger scale. Affinity chromatography with immobilized phenylboronic acid is also used for the isolation and purification of this compound .
化学反応の分析
反応の種類: L,L-ジチロシンは、酸化、ラジカル形成、ホウ酸との複合体形成など、様々な化学反応を起こします 。 酸化ストレス条件下では、タンパク質中で架橋を形成しやすいことが知られています .
一般的な試薬と条件: L,L-ジチロシンの合成と反応に使用される一般的な試薬には、ホウ酸、ホウ酸ナトリウム、様々なラジカル形成剤などがあります 。 条件は、多くの場合、pH依存性クロマトグラフィーと紫外線照射を含みます .
主な生成物: L,L-ジチロシンの反応から生成される主な生成物には、タンパク質中のジチロシン架橋があり、酸化ストレスのバイオマーカーです .
科学研究への応用
L,L-ジチロシンは、科学研究において幅広い応用範囲を持っています。
科学的研究の応用
L,L-Dityrosine has a wide range of applications in scientific research:
作用機序
L,L-ジチロシンは、タンパク質中のチロシン残基間に架橋を形成することにより、その作用を発揮します。 このプロセスは、CYP56A1やミエロペルオキシダーゼなどの酵素によって触媒されます 。 架橋は、タンパク質の構造と機能を変化させ、特定の蛍光によって検出することができます 。 L,L-ジチロシンの存在は、酸化ストレスの一般的なバイオマーカーであり、様々な酸化経路におけるその役割を示唆しています .
類似化合物との比較
類似化合物:
チロシン: L,L-ジチロシンの前駆体として機能するタンパク質合成アミノ酸.
ジトリプトファン: L,L-ジチロシンと同様に、ラジカル-ラジカル反応によって形成される別の二量体アミノ酸.
ホルムアルデヒドとメチルグリオキサール: 酸化ストレス下でタンパク質架橋に関与する化合物.
独自性: L,L-ジチロシンは、特定の蛍光を持つため、生化学的アッセイでの検出と分析が容易であるというユニークな特徴を持っています 。 タンパク質に安定な架橋を形成する能力は、酸化ストレスの貴重なバイオマーカーであり、タンパク質修飾の研究に役立つツールとなっています .
特性
IUPAC Name |
(2S)-2-amino-3-[3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQALFHMKVSJFRR-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63442-81-9 | |
| Record name | 3,3'-Dityrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063442819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-DITYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ9XG8HS20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3S,4S)-4-[(Z)-1-carboxy-3-[[(1R,19R,21S,22R,23R)-6,7,8,11,12,13,22-heptahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl]oxy]-3-oxoprop-1-en-2-yl]-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromene-3-carboxylic acid](/img/structure/B1252572.png)
![(1S,3S,7S,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1252573.png)


![13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1252578.png)







